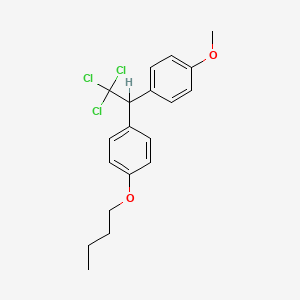
2-(p-Butoxyphenyl)-2-(p-methoxyphenyl)-1,1,1-trichloroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene is an organic compound with the molecular formula C19H23Cl3O2. This compound is characterized by its complex structure, which includes a butoxy group, a trichloroethyl group, and a methoxyphenyl group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 1-butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, 1-butanol, and trichloroacetaldehyde.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Synthetic Routes:
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
1-Butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and reaction time.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include derivatives with modified functional groups or new substituents.
Scientific Research Applications
1-Butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, leading to inhibition or activation of biological pathways. The trichloroethyl group may play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene can be compared with similar compounds such as:
1-Butoxy-4-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]benzene: Similar structure but with a hydroxy group instead of a methoxy group, leading to different reactivity and applications.
1-Butoxy-4-[2,2,2-trichloro-1-(4-ethylphenyl)ethyl]benzene: Contains an ethyl group instead of a methoxy group, affecting its chemical properties and uses.
1-Butoxy-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene: The presence of a nitro group introduces different electronic effects and reactivity.
The uniqueness of 1-butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
34197-10-9 |
|---|---|
Molecular Formula |
C19H21Cl3O2 |
Molecular Weight |
387.7 g/mol |
IUPAC Name |
1-butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C19H21Cl3O2/c1-3-4-13-24-17-11-7-15(8-12-17)18(19(20,21)22)14-5-9-16(23-2)10-6-14/h5-12,18H,3-4,13H2,1-2H3 |
InChI Key |
GCBNPENAGNGTLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


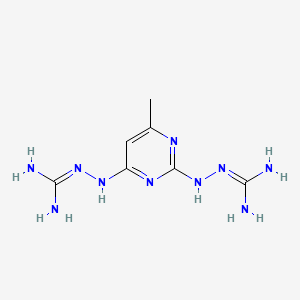


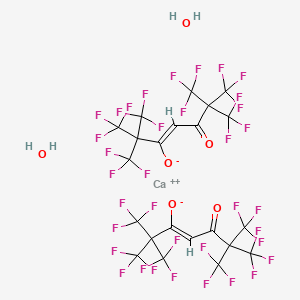
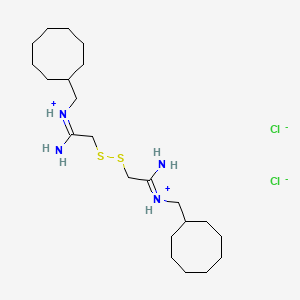

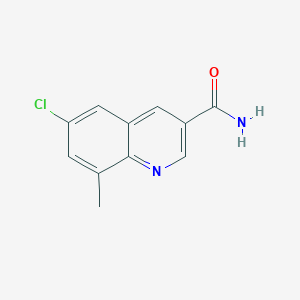
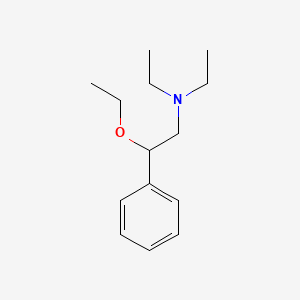
![2-[1-[2-[7-(Carboxymethyl)-3-methyl-2,6-dioxopurin-1-yl]ethyl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid;piperazine](/img/structure/B13735318.png)
![4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL](/img/structure/B13735326.png)
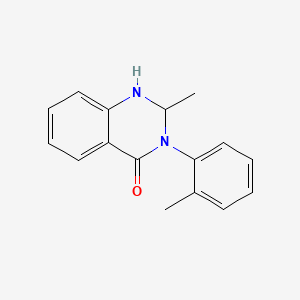

![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)

